molecular formula C7H6BrFO2S B2476900 1-Bromo-4-(fluoromethylsulfonyl)benzene CAS No. 173387-83-2

1-Bromo-4-(fluoromethylsulfonyl)benzene

Cat. No.: B2476900
CAS No.: 173387-83-2
M. Wt: 253.09
InChI Key: LCDVQKOYADAUDA-UHFFFAOYSA-N
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Description

1-Bromo-4-(fluoromethylsulfonyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom and a fluoromethylsulfonyl group

Scientific Research Applications

1-Bromo-4-(fluoromethylsulfonyl)benzene has several applications in scientific research:

Safety and Hazards

“1-Bromo-4-(fluoromethylsulfonyl)benzene” is a flammable liquid. It has a flash point of 53 °C . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, take precautionary measures against static discharges, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

“1-Bromo-4-(fluoromethylsulfonyl)benzene” has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is expected to continue to be used in these areas in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(fluoromethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . Another method includes the reaction of phenyl methyl sulfone with bromide under alkaline conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(fluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(fluoromethylsulfonyl)benzene is unique due to the presence of both the bromine atom and the fluoromethylsulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-bromo-4-(fluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDVQKOYADAUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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